molecular formula C11H10IN5 B8346482 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No. B8346482
M. Wt: 339.14 g/mol
InChI Key: XTBNEUXYPSAQIF-UHFFFAOYSA-N
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Patent
US07226915B2

Procedure details

A solution of 6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (prepared as in Example 1, 400 mg, 1.23 mmol) in tetrahydrofuran (20 mL) at 25° C. was treated with sodium hydroxide (98 mg, 2.46 mmol), methyl iodide (0.09 mL, 1.48 mmol), and tetrabutylammonium bromide (198 mg, 0.62 mmol and stirred at 25° C. for 18 h. The resulting mixture was treated with ethyl acetate, water, and a saturated aqueous sodium chloride solution, shaken and separated. The aqueous layer was extracted with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (500 mg) as a yellow solid. The product was taken on into the next reaction without further purification.
Name
6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[NH2:8][C:9]1[N:18]=[C:17]([NH:19]CCO)[C:16]2[C:15]3[CH:23]=[CH:24][N:25]([CH3:26])[C:14]=3[C:13](C3SC=CC=3)=[CH:12][C:11]=2[N:10]=1.[OH-].[Na+].C[I:35].[Cl-].[Na+]>O1CCCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C(OCC)(=O)C>[I:35][C:13]1[C:14]2[N:25]([CH3:26])[CH:24]=[CH:23][C:15]=2[C:16]2[C:11]([CH:12]=1)=[N:10][C:9]([NH2:8])=[N:18][C:17]=2[NH2:19] |f:0.1,2.3,5.6,8.9|

Inputs

Step One
Name
6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Quantity
400 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.NC1=NC=2C=C(C3=C(C2C(=N1)NCCO)C=CN3C)C=3SC=CC3
Name
Quantity
98 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.09 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC=1C2=C(C3=C(N=C(N=C3C1)N)N)C=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 119.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.